molecular formula C15H12FNO3 B6404667 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid CAS No. 1261988-71-9

2-(3-Acetylaminophenyl)-4-fluorobenzoic acid

Cat. No.: B6404667
CAS No.: 1261988-71-9
M. Wt: 273.26 g/mol
InChI Key: SLYGLHXRIYMBRS-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-4-fluorobenzoic acid is an organic compound that features both an acetylaminophenyl group and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenyl-4-fluorobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylaminophenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The fluorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Acetylaminophenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The acetylaminophenyl group can participate in hydrogen bonding and other interactions with biological targets, while the fluorobenzoic acid moiety can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

    2-(3-Aminophenyl)-4-fluorobenzoic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.

    2-(3-Acetylaminophenyl)-4-chlorobenzoic acid: Substitution of fluorine with chlorine can alter the compound’s properties, such as its electronic effects and reactivity.

    2-(3-Acetylaminophenyl)-4-methylbenzoic acid: The presence of a methyl group instead of fluorine can influence the compound’s hydrophobicity and interaction with biological targets.

Uniqueness: 2-(3-Acetylaminophenyl)-4-fluorobenzoic acid is unique due to the presence of both an acetylaminophenyl group and a fluorobenzoic acid moiety. This combination imparts specific chemical and biological properties that can be advantageous in various applications.

Properties

IUPAC Name

2-(3-acetamidophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9(18)17-12-4-2-3-10(7-12)14-8-11(16)5-6-13(14)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYGLHXRIYMBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690612
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-71-9
Record name 3'-Acetamido-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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